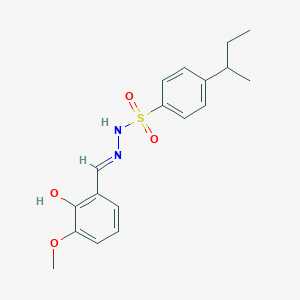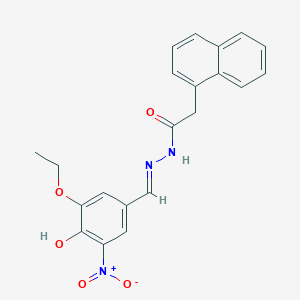
2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1,3-cyclohexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1,3-cyclohexanedione (DCQ) is a chemical compound that belongs to the class of isoquinolines. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DCQ has been found to possess a wide range of biological activities, making it a promising candidate for the development of novel drugs and therapies.
Mécanisme D'action
The exact mechanism of action of 2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1,3-cyclohexanedione is not fully understood. However, it has been proposed that 2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1,3-cyclohexanedione may exert its biological effects through the modulation of various signaling pathways and molecular targets. 2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1,3-cyclohexanedione has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to modulate the expression of various genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1,3-cyclohexanedione has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1,3-cyclohexanedione has also been found to possess potent antioxidant activity, which may protect against oxidative stress-related damage. Additionally, 2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1,3-cyclohexanedione has been shown to induce apoptosis in cancer cells, which may have therapeutic implications in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1,3-cyclohexanedione has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for laboratory experiments. 2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1,3-cyclohexanedione has also been extensively studied, and its biological activities are well characterized. However, there are also some limitations to the use of 2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1,3-cyclohexanedione in laboratory experiments. It has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain assays. Additionally, the exact mechanism of action of 2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1,3-cyclohexanedione is not fully understood, which may complicate its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of 2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1,3-cyclohexanedione. One area of research is the development of novel anticancer drugs based on the structure of 2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1,3-cyclohexanedione. 2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1,3-cyclohexanedione has been found to exhibit potent anticancer activity, and further studies may lead to the development of more effective and targeted therapies. Additionally, the antioxidant properties of 2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1,3-cyclohexanedione may have therapeutic implications in the treatment of various oxidative stress-related diseases. Further studies are needed to elucidate the exact mechanism of action of 2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1,3-cyclohexanedione and to identify its molecular targets.
Méthodes De Synthèse
2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1,3-cyclohexanedione can be synthesized through a multistep process involving the condensation of 3,4-dihydro-1(2H)-isoquinolinone and cyclohexane-1,3-dione in the presence of a suitable catalyst. The resulting product is then subjected to further purification and characterization to obtain pure 2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1,3-cyclohexanedione.
Applications De Recherche Scientifique
2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1,3-cyclohexanedione has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. 2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1,3-cyclohexanedione has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of novel anticancer drugs. It has also been found to possess potent antioxidant activity, which may have therapeutic implications in the treatment of various oxidative stress-related diseases.
Propriétés
IUPAC Name |
2-(3,3-dimethyl-4H-isoquinolin-1-yl)-3-hydroxycyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-17(2)10-11-6-3-4-7-12(11)16(18-17)15-13(19)8-5-9-14(15)20/h3-4,6-7,19H,5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEDUNHLYNXGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)C3=C(CCCC3=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6033649.png)
![methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B6033662.png)
![dimethyl 2-{[(4-chlorophenoxy)acetyl]amino}terephthalate](/img/structure/B6033669.png)
![5-bromo-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B6033677.png)
![(1S*,4S*)-2-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6033681.png)
![methyl N-[3-(2-chlorophenyl)-3-phenylpropanoyl]-N-methylglycinate](/img/structure/B6033682.png)
![1-[2-(4-methoxyphenyl)ethyl]-N-methyl-N-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6033696.png)
![4,4'-methylenebis[6-(2-phenylethyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a][1,3,5]triazine]](/img/structure/B6033704.png)
![2-(2-chloro-4-fluorophenyl)-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B6033707.png)
![2-{3-[1-(tetrahydro-2H-pyran-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B6033720.png)



![4-(2,3-dimethylphenyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B6033769.png)